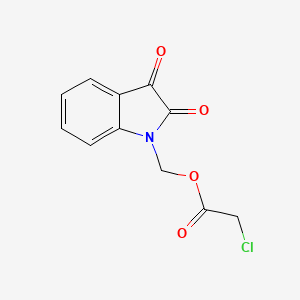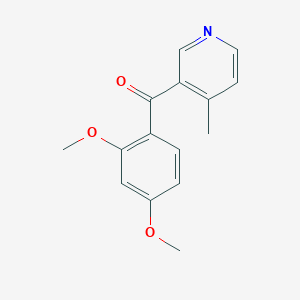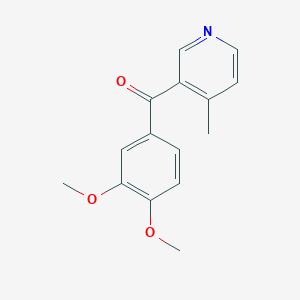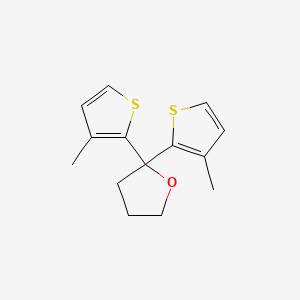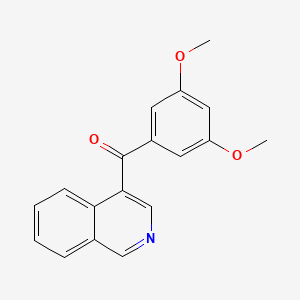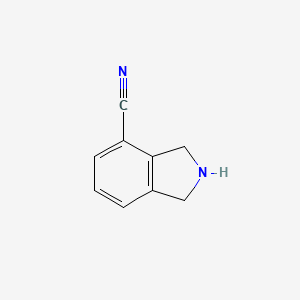
异吲哚-4-腈
描述
Isoindoline-4-carbonitrile is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isoindoline-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoindoline-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研究:二肽基肽酶-IV抑制剂
异吲哚衍生物已被确定为二肽基肽酶-IV (DPP-IV)的有效抑制剂,而DPP-IV是治疗2型糖尿病的靶标。 研究表明,某些异吲哚化合物作为DPP-IV抑制剂表现出高选择性和效力,从而导致显著的降血糖活性 .
生物活性:抗病毒和抗HIV特性
研究表明,与异吲哚化合物结构相似的吲哚衍生物具有多种生物活性,包括抗病毒和抗HIV作用。 这表明异吲哚-4-腈在开发针对病毒感染的新型治疗剂方面具有潜在应用 .
化学合成:杂环化合物开发
异吲哚-4-腈是合成各种杂环化合物的关键中间体。 它的反应性允许构建复杂的分子结构,这在药物合成和有机化学中很有价值 .
材料科学:聚合物添加剂和光致变色材料
异吲哚-4-腈的结构特性使其适用于材料科学,特别是在开发聚合物添加剂和光致变色材料方面。 将其掺入聚合物可以增强耐久性和功能性 .
环境应用:除草剂和着色剂
异吲哚衍生物正在探索其在环境应用中的用途,例如除草剂和着色剂。 它们的化学稳定性和反应性使它们能够有效地发挥这些作用,从而有可能提供更可持续的选择 .
医学研究:治疗剂开发
异吲哚-4-腈正在研究其在医学研究中的潜力,特别是在开发新的治疗剂方面。 它与各种生物靶标相互作用的能力使其成为药物发现计划的候选者 .
作用机制
Target of Action
Isoindoline-4-carbonitrile is a derivative of the indole class of compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives. Isoindoline-4-carbonitrile, in particular, has been identified as a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV) , a protein that plays a significant role in glucose metabolism and is a target for the treatment of type 2 diabetes .
Mode of Action
The interaction of Isoindoline-4-carbonitrile with its primary target, DPP-IV, results in the inhibition of this enzyme . This inhibition can lead to an increase in the levels of incretin hormones, which stimulate insulin secretion in response to meals and suppress glucagon release . This results in improved control of blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by Isoindoline-4-carbonitrile is the incretin pathway . By inhibiting DPP-IV, Isoindoline-4-carbonitrile prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release . This helps to regulate blood glucose levels, making Isoindoline-4-carbonitrile a potential therapeutic agent for the treatment of type 2 diabetes .
Pharmacokinetics
The pharmacokinetic properties of Isoindoline-4-carbonitrile, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic effectiveness . Isoindoline-4-carbonitrile has been found to be orally bioavailable , indicating that it can be effectively absorbed from the gastrointestinal tract. In vivo studies in rats have shown that Isoindoline-4-carbonitrile is converted into a strongly active metabolite, resulting in good in vivo efficacy for antihyperglycemic activity .
Result of Action
The molecular and cellular effects of Isoindoline-4-carbonitrile’s action primarily involve the regulation of blood glucose levels . By inhibiting DPP-IV and thereby increasing the levels of incretin hormones, Isoindoline-4-carbonitrile promotes insulin secretion and suppresses glucagon release . This can help to maintain blood glucose levels within a normal range, potentially benefiting individuals with type 2 diabetes .
Action Environment
The action, efficacy, and stability of Isoindoline-4-carbonitrile can be influenced by various environmental factors. While specific studies on Isoindoline-4-carbonitrile are limited, it is known that factors such as pH, temperature, and the presence of other substances can affect the activity and stability of similar compounds
生化分析
Biochemical Properties
Isoindoline-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and regulation . The interaction between Isoindoline-4-carbonitrile and DPP-IV results in the inhibition of the enzyme’s activity, thereby influencing glucose homeostasis. Additionally, Isoindoline-4-carbonitrile has shown potential interactions with other biomolecules such as proteins and nucleic acids, which may contribute to its diverse biological activities .
Cellular Effects
Isoindoline-4-carbonitrile exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, particularly those involved in inflammation and cancer . For instance, Isoindoline-4-carbonitrile has demonstrated anti-inflammatory properties by modulating the activity of key signaling molecules such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Furthermore, this compound has been shown to affect gene expression and cellular metabolism, leading to alterations in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of Isoindoline-4-carbonitrile involves its binding interactions with specific biomolecules. For example, its interaction with DPP-IV results in the inhibition of the enzyme’s catalytic activity, which is crucial for its role in glucose metabolism . Additionally, Isoindoline-4-carbonitrile has been found to modulate the activity of other enzymes and proteins through direct binding or allosteric regulation. These interactions can lead to changes in gene expression, enzyme activity, and cellular signaling pathways, ultimately influencing various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isoindoline-4-carbonitrile have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Isoindoline-4-carbonitrile remains stable under specific conditions, but its degradation products may exhibit different biological activities . Long-term exposure to Isoindoline-4-carbonitrile in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of Isoindoline-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as improved glucose regulation and anti-inflammatory activity . At higher doses, Isoindoline-4-carbonitrile may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Isoindoline-4-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to glucose metabolism and inflammation . Isoindoline-4-carbonitrile’s interaction with DPP-IV and other enzymes plays a crucial role in its metabolic effects, contributing to its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, Isoindoline-4-carbonitrile is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . Studies have shown that Isoindoline-4-carbonitrile can be efficiently transported across cell membranes, allowing it to reach its target sites and exert its effects .
Subcellular Localization
The subcellular localization of Isoindoline-4-carbonitrile is an important factor in its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct Isoindoline-4-carbonitrile to its sites of action. The subcellular distribution of Isoindoline-4-carbonitrile plays a crucial role in its ability to modulate cellular processes and exert its biological effects .
属性
IUPAC Name |
2,3-dihydro-1H-isoindole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-4-7-2-1-3-8-5-11-6-9(7)8/h1-3,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKANZNPZUIQXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/structure/B1453148.png)
![2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1453150.png)
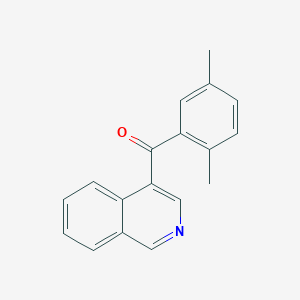
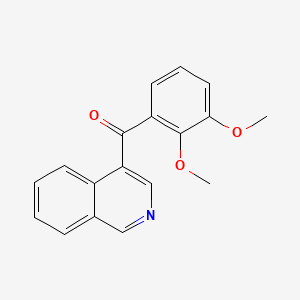
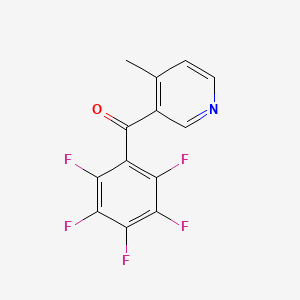
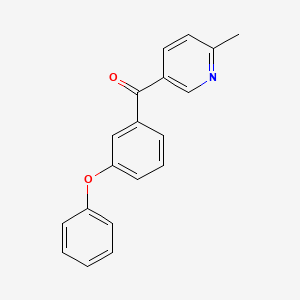
![1-(Prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1453158.png)
